molecular formula C27H25NO4 B2671744 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-methoxybenzamide CAS No. 923139-59-7

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-methoxybenzamide

Cat. No.: B2671744
CAS No.: 923139-59-7
M. Wt: 427.5
InChI Key: ATIKIZCVLPLFOT-UHFFFAOYSA-N
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Description

“N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-methoxybenzamide” is a synthetic heterocyclic compound featuring a chromen-4-one (chromone) core substituted at the 2-position with a 4-tert-butylphenyl group and at the 7-position with a 2-methoxybenzamide moiety. The chromone scaffold is known for its bioactivity, including anti-inflammatory, antioxidant, and anticancer properties.

This compound’s synthesis likely involves multi-step reactions, such as Ullmann coupling or nucleophilic aromatic substitution, given the complexity of its aryl-substituted chromone backbone. Structural characterization would employ techniques like X-ray crystallography (e.g., SHELX software for refinement ) and spectroscopic methods (NMR, IR) .

Properties

IUPAC Name

N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c1-27(2,3)18-11-9-17(10-12-18)24-16-22(29)20-14-13-19(15-25(20)32-24)28-26(30)21-7-5-6-8-23(21)31-4/h5-16H,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIKIZCVLPLFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the tert-butylphenyl group and the methoxybenzamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the chromen-4-one core or other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the chromen-4-one core.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar chromenone structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of chromenones can inhibit the growth of various cancer cell lines.

  • Mechanism : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis (programmed cell death) and inhibit cell proliferation through interactions with critical signaling pathways involved in tumor growth.
  • Case Study : In a study evaluating a library of chromene derivatives, several compounds demonstrated cytotoxic effects against human tumor cell lines, with IC50 values indicating potent inhibitory activity. For example, one compound achieved over 50% growth inhibition at concentrations less than 1 μM against specific cancer cells .

Antioxidant Activity

Chromone derivatives are recognized for their antioxidant properties, which play a crucial role in mitigating oxidative stress linked to various diseases.

  • Mechanism : These compounds can scavenge free radicals and reduce oxidative damage to cellular components.
  • Research Findings : Preliminary assays have shown that chromenone derivatives significantly reduce oxidative stress markers in vitro, suggesting potential therapeutic benefits in conditions like cancer and neurodegenerative diseases .

Anti-inflammatory Effects

The anti-inflammatory potential of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-methoxybenzamide is another area of interest.

  • Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its anti-inflammatory effects.
  • Case Study : Research has documented the ability of similar chromenone structures to reduce inflammation in animal models, highlighting their therapeutic potential in treating inflammatory diseases .

Targeting Kinases

The compound may interact with various kinases involved in cell signaling pathways related to cancer progression and inflammation. For instance, studies have shown that certain chromenones exhibit inhibitory effects on c-Src kinase, a protein implicated in tumorigenesis .

Enzyme Inhibition

In addition to kinase inhibition, this compound may act as an inhibitor of enzymes involved in metabolic processes. For example, studies have demonstrated that chromene derivatives can inhibit α-glucosidase and tyrosinase, enzymes linked to glucose metabolism and pigmentation disorders, respectively .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Biological Assays

Preliminary biological assays have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. Further in vitro studies are necessary to quantify these effects accurately.

In Silico Studies

Molecular docking studies provide insights into how this compound interacts with its biological targets. These studies suggest significant binding interactions through hydrogen bonding and hydrophobic interactions with target enzymes .

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, focusing on molecular features, synthetic yields, and biological implications.

Compound Name Key Structural Features Molecular Weight (g/mol) Synthetic Yield Notable Properties
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-methoxybenzamide (Target) Chromone core, 4-tert-butylphenyl at C2, 2-methoxybenzamide at C7 Not explicitly reported Not reported Predicted enhanced lipophilicity and bioactivity due to tert-butyl and benzamide groups
N-(2-(tert-butylamino)-1-(4-chlorophenyl)-2-oxoethyl)-4-methoxy-N-(4-methoxybenzyl)benzamide Benzamide backbone, 4-chlorophenyl and tert-butylamino groups, dual methoxy substitutions 494.197 96% High yield, solid state (M.P. 145–147°C), potential antimicrobial activity
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide Simplified benzamide with 4-chlorophenyl and 4-methyl groups ~275 (estimated) Not reported Fluorescent properties (λexem ~ 300/400 nm), used in optical studies
(2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-phenylprop-2-enamide Chromone core with α,β-unsaturated enamide substituent at C7 Not reported Not reported Structural analog with potential improved binding via conjugated double bond

Key Differences and Implications

Substituent Effects on Bioactivity

  • The target compound ’s 2-methoxybenzamide group may enhance binding to enzymes like cyclooxygenase (COX) compared to the simpler 4-methylbenzamide in .
  • The 4-chlorophenyl analog exhibits higher molecular weight and crystallinity (M.P. 145–147°C), which could influence pharmacokinetics.

Synthetic Efficiency

  • The 96% yield of the 4-chlorophenyl derivative suggests optimized reaction conditions (e.g., Ugi multicomponent reactions), whereas the target compound’s synthesis may require more specialized protocols.

Spectroscopic and Physical Properties

  • Fluorescence in the 4-chlorophenyl derivative em ~ 400 nm) contrasts with the chromone-based target, which may lack fluorescence due to quenching by the 4-oxo group.

Computational and Crystallographic Tools

  • Structural refinement of analogs often employs SHELX and visualization tools like Mercury , enabling precise analysis of packing patterns and intermolecular interactions.

Biological Activity

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-methoxybenzamide is a synthetic organic compound belonging to the class of chromenones. Its unique structure, which incorporates a chromone core and various substituents, suggests potential for diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula: C26_{26}H27_{27}NO3_3
  • Molecular Weight: 431.9 g/mol
  • Key Functional Groups: Chromone core, methoxy group, and tert-butylphenyl substituent.

The presence of the chromone structure is significant as it is associated with various biological activities, including anti-inflammatory and anticancer properties.

1. Anticancer Properties

Research indicates that compounds with chromone cores often exhibit anticancer activity. For instance, studies on similar chromenone derivatives have shown that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Study:
In a comparative study involving chromenone derivatives, compounds with structural similarities to this compound demonstrated IC50_{50} values below 10 μM against various cancer cell lines, indicating potent cytotoxicity .

2. Anti-inflammatory Activity

Chromones are known for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have shown that certain derivatives can significantly reduce inflammation markers in cell cultures .

Research Findings:
A related study found that similar compounds inhibited COX-2 activity with IC50_{50} values ranging from 5 to 15 μM, suggesting that this compound could exhibit comparable effects .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may act as a noncompetitive inhibitor of key enzymes involved in cancer progression and inflammation.
  • Reactive Oxygen Species (ROS) Modulation: By influencing ROS levels, the compound could enhance its cytotoxic effects against cancer cells while also exerting protective effects in normal cells .

Comparative Biological Activity Table

Activity TypeRelated CompoundsIC50_{50} Values (μM)Mechanism of Action
AnticancerChromenone derivatives<10Induction of apoptosis
Anti-inflammatoryChromones5 - 15Inhibition of COX and LOX
AntimicrobialSimilar derivativesNot specifiedPotential antibacterial activity

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